

# 3-(3-Iodophenyl)-1H-pyrazol-5-amine CAS number and identifiers

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## Compound of Interest

Compound Name: 3-(3-Iodophenyl)-1H-pyrazol-5-amine

Cat. No.: B3142301

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## An In-depth Technical Guide to 3-(3-Iodophenyl)-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource on **3-(3-Iodophenyl)-1H-pyrazol-5-amine**, a key heterocyclic building block. As a Senior Application Scientist, the following content is structured to provide not just data, but actionable insights into the synthesis, characterization, and application of this versatile molecule, grounded in established chemical principles and supported by authoritative references.

## Core Compound Identity and Properties

**3-(3-Iodophenyl)-1H-pyrazol-5-amine** is a substituted pyrazole that features two key functionalities: a nucleophilic aminopyrazole core and a synthetically versatile iodophenyl ring. The aminopyrazole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The iodophenyl group serves as a prime handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions, enabling the exploration of chemical space around the core structure.

It is important to note that **3-(3-Iodophenyl)-1H-pyrazol-5-amine** exists in tautomeric forms, primarily with 5-(3-iodophenyl)-1H-pyrazol-3-amine. For the purpose of identification, chemical databases often canonicalize these forms into a single entry. The identifiers provided below correspond to this common entity.

Table 1: Chemical Identifiers and Physicochemical Properties

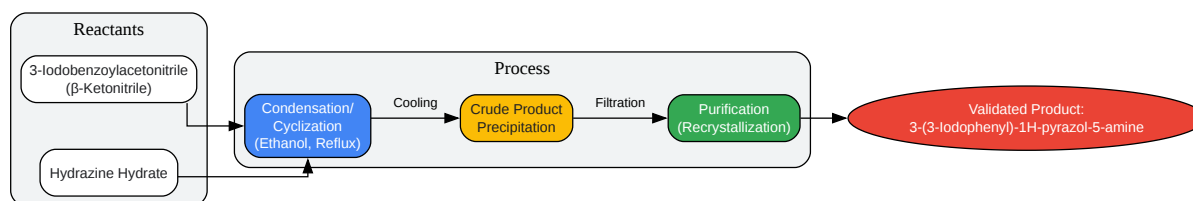
Identifier	Value	Source
CAS Number	1217089-18-3	[3]
IUPAC Name	5-(3-iodophenyl)-1H-pyrazol-3-amine	[3]
Chemical Formula	C <sub>9</sub> H <sub>8</sub> IN <sub>3</sub>	[3]
Molecular Weight	285.09 g/mol	[3]
Canonical SMILES	<chem>C1=CC(=CC(=C1)I)C2=CC(=N</chem> <chem>N2)N</chem>	[3]
InChI Key	MDHMKOXGYHBJSY- UHFFFAOYSA-N	[3]
Appearance	Crystalline powder, typically white to light yellow	
Topological Polar Surface Area	54.7 Å <sup>2</sup>	[3]

## Synthesis and Analytical Validation

The synthesis of 5-aminopyrazoles is a well-established field, with the most robust and versatile method being the condensation of β-ketonitriles with hydrazine.[4] This approach offers high yields and regioselectivity, making it ideal for generating the target compound.

## Synthetic Rationale and Workflow

The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl of the β-ketonitrile (3-iodobenzoylacetonitrile), followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon. This sequence reliably forms the desired 5-aminopyrazole ring system.



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Caption: Synthetic and purification workflow for **3-(3-Iodophenyl)-1H-pyrazol-5-amine**.

## Detailed Experimental Protocol

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodobenzoylacetonitrile (1.0 eq) in absolute ethanol (approx. 15 mL per gram of starting material).
- **Hydrazine Addition:** Add hydrazine hydrate (1.2-1.5 eq) to the solution dropwise while stirring. The addition may be mildly exothermic.
- **Cyclization:** Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Isolation:** Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the resulting solid by vacuum filtration.
- **Washing:** Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
- **Purification:** For high-purity material required in drug discovery, recrystallize the crude solid from hot ethanol.
- **Validation:** Dry the purified product under vacuum. Confirm its identity and purity using the analytical methods outlined in Table 2.

## Self-Validating Analytical Characterization

Each analytical technique provides a piece of the structural puzzle. A successful synthesis is validated only when all data points are consistent with the target structure.

Table 2: Expected Analytical Data for Structural Confirmation

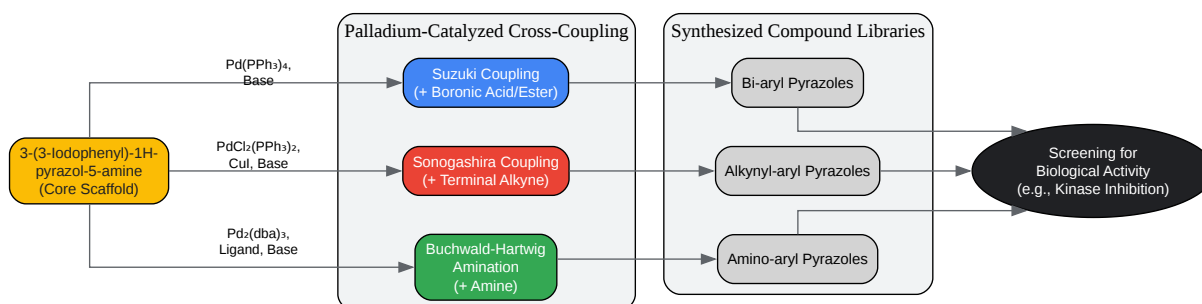
Technique	Expected Result	Rationale
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Multiple signals in the aromatic region (δ 7.2-8.0 ppm); a singlet for the pyrazole C4-H (δ ~5.8 ppm); a broad singlet for the NH <sub>2</sub> protons (δ ~5.5 ppm); a very broad singlet for the pyrazole NH (δ >11 ppm).	Confirms the presence and connectivity of all proton environments. The distinct chemical shifts are characteristic of the aromatic and heterocyclic protons.
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	Signals for 9 distinct carbons, including the C-I carbon at low field (δ ~95 ppm) and the C-NH <sub>2</sub> carbon at high field (δ ~155 ppm).	Verifies the carbon skeleton and the presence of key functional groups.
Mass Spec (ESI+)	A prominent peak at m/z = 286.0 corresponding to [M+H] <sup>+</sup> .	Confirms the correct molecular weight of the compound.
FT-IR (KBr Pellet)	Strong N-H stretching bands (amine and pyrazole) around 3200-3400 cm <sup>-1</sup> ; C=N and C=C stretching in the 1500-1650 cm <sup>-1</sup> fingerprint region.	Provides evidence for the key functional groups (NH <sub>2</sub> , pyrazole ring) present in the molecule.

## Applications in Drug Discovery and Materials Science

The true value of **3-(3-Iodophenyl)-1H-pyrazol-5-amine** lies in its application as a versatile synthetic intermediate.

## A Scaffold for Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives showing anti-inflammatory, anticancer, and antimicrobial activities.[2] This specific scaffold is a precursor for developing targeted therapies, particularly kinase inhibitors.[5][6][7] The iodine atom is not merely a placeholder; it is a reactive site for building molecular complexity and tuning pharmacological properties.



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Caption: Diversification of the core scaffold using cross-coupling reactions.

This strategic functionalization allows for the systematic probing of structure-activity relationships (SAR). For example, by introducing different aryl groups via Suzuki coupling, researchers can optimize interactions with the hydrophobic pockets of a target protein, such as a kinase.[6][7]

## Precursor for Advanced Materials

Beyond pharmaceuticals, the nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. The ability to introduce diverse functional groups via the iodophenyl moiety allows for the synthesis of novel organometallic complexes. These materials can be

explored for applications in catalysis, sensing, or as components in organic light-emitting diodes (OLEDs).

## Safety and Handling

While a specific safety data sheet (SDS) for this compound is not publicly available, data from structurally similar aminopyrazoles and iodo-aromatics suggest the following precautions.[8]

- Hazard Classification: Likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and cause serious eye irritation (Category 2).[9] May cause skin and respiratory irritation.[8]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

This technical guide provides a foundational understanding of **3-(3-Iodophenyl)-1H-pyrazol-5-amine**, empowering researchers to leverage its full potential in their scientific endeavors.

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